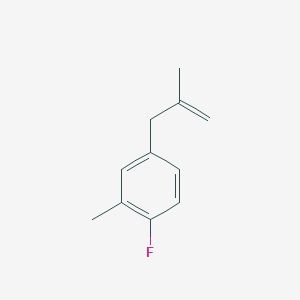
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene is a synthetic organic molecule that is part of a broader class of compounds known for their potential applications in various fields such as materials science, pharmaceuticals, and organic electronics. While the specific compound is not directly studied in the provided papers, related compounds with fluorinated aromatic rings and conjugated systems are extensively investigated, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds typically involves strategic functionalization of aromatic rings with fluorine atoms and various side chains. For instance, the synthesis of 3-fluoro-4-hexylthiophene, a compound with a similar fluorinated aromatic motif, was achieved through a multi-step process including perbromination, protection of thiophene, and bromine/fluorine exchange . Similarly, the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds was performed by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized by X-ray diffraction (XRD) and optimized using computational methods such as Density Functional Theory (DFT). For example, the molecular structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT levels of calculations, and the results were in agreement with experimental infrared bands . The presence of fluorine is known to influence the electronic properties of the aromatic system due to its high electronegativity.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is significantly influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the fluorine atom in the molecular docking study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was found to be crucial for binding, suggesting that it plays a significant role in the compound's reactivity . The electrophilic and nucleophilic sites can be predicted by molecular electrostatic potential (MEP) analysis, as seen in the study of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often determined by spectroscopic methods such as FT-IR, Raman, and UV-vis spectroscopy. The vibrational frequencies and corresponding assignments provide insights into the molecular structure and stability . The electronic properties, such as HOMO-LUMO gaps, can be analyzed to understand the charge transfer within the molecule, which is crucial for applications in nonlinear optics and electronics . The first hyperpolarizability is a measure of the nonlinear optical properties and is calculated to assess the potential of these compounds in such applications .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
- Novel trisubstituted ethylenes like 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene have been copolymerized with styrene, resulting in copolymers with unique properties. These materials undergo decomposition in two stages when exposed to nitrogen, first between 200-500°C and then between 500-800°C (Kharas et al., 2017), (Kharas et al., 2016).
Antitumor Activity
- Certain derivatives of this compound have shown potent cytotoxicity in vitro against various tumor cell lines and demonstrated significant in vivo antitumor activity against human carcinoma without causing undesirable effects in mice (Naito et al., 2005).
Electronic Property Tuning
- The compound has been used in the modification of conjugated polythiophenes. Such modifications help in tuning the electronic properties of these materials, which are significant for applications in electronics like transistors (Gohier et al., 2013).
Chemical Synthesis and Analysis
- The chemical synthesis and characterization of related compounds have been conducted, providing insights into the effects of substituents on their spectral data and physical properties (Balaji et al., 2015).
Liquid Crystal Technology
- Derivatives of this compound have been used to promote photoalignment of nematic liquid crystals, with the inclusion of fluoro-substituents enhancing alignment efficiency. This has implications for the development of liquid crystal displays (LCDs) (Hegde et al., 2013).
Propene Polymerization
- This compound has also been studied in the context of propene polymerization, helping to understand the molecular mechanisms and efficiencies of various catalysts in polymer production (Kaminsky et al., 1995).
Eigenschaften
IUPAC Name |
1-fluoro-2-methyl-4-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSKWYXUVSMHQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641128 |
Source


|
| Record name | 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene | |
CAS RN |
869493-79-8 |
Source


|
| Record name | 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)
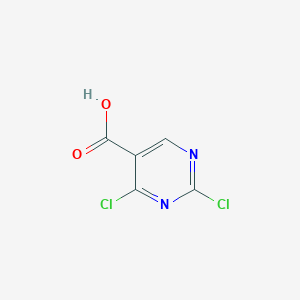
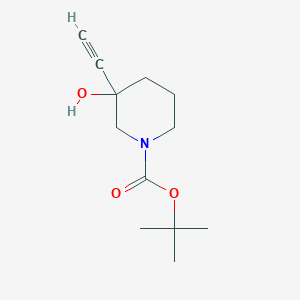
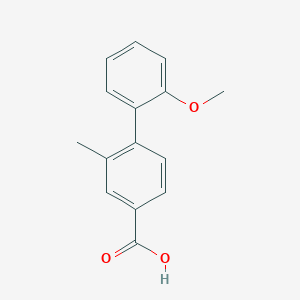

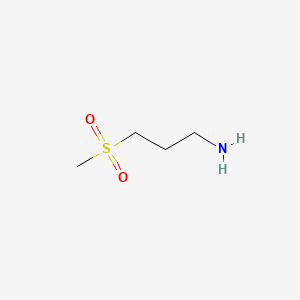
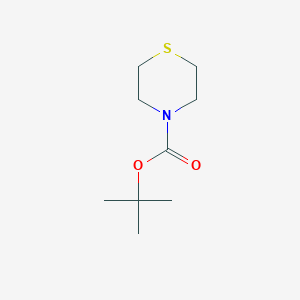
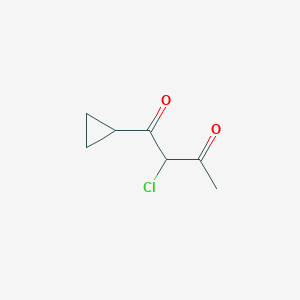



![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)